![molecular formula C10H16Br2O8 B12646783 D-Glucitol 1,2-bis(bromoacetate) CAS No. 94199-90-3](/img/structure/B12646783.png)
D-Glucitol 1,2-bis(bromoacetate)
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Overview
Description
D-Glucitol 1,2-bis(bromoacetate): is a chemical compound with the molecular formula C10H16Br2O8 and a molecular weight of 424.04 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucitol 1,2-bis(bromoacetate) can be synthesized through the esterification of D-glucitol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for D-Glucitol 1,2-bis(bromoacetate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol 1,2-bis(bromoacetate) undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetate groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new ester derivatives.
Common Reagents and Conditions:
Major Products:
Nucleophilic substitution: The major products are the corresponding ester derivatives, depending on the nucleophile used.
Hydrolysis: The major products are D-glucitol and bromoacetic acid.
Scientific Research Applications
Chromatographic Applications
Separation Techniques
One of the primary applications of D-Glucitol 1,2-bis(bromoacetate) is in chromatographic separation techniques. It has been effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC) on Newcrom R1 columns. The separation process utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry compatible applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, as well as for pharmacokinetic studies .
Table 1: Chromatographic Conditions for D-Glucitol 1,2-bis(bromoacetate)
Parameter | Details |
---|---|
Column Type | Newcrom R1 HPLC Column |
Mobile Phase | Acetonitrile:Water:Phosphoric Acid |
Alternative Mobile Phase | Acetonitrile:Water:Formic Acid |
Particle Size | 3 µm (for UPLC applications) |
Application | Isolation of impurities, pharmacokinetics |
Medicinal Chemistry
Therapeutic Potential
D-Glucitol derivatives have been explored for their potential therapeutic applications. For instance, compounds similar to D-Glucitol 1,2-bis(bromoacetate) have been investigated for their role in inhibiting sodium-dependent glucose cotransporter 2 (SGLT2). SGLT2 inhibitors are significant in managing diabetes mellitus by reducing glucose reabsorption in the kidneys .
Case Study: SGLT2 Inhibition
A study focusing on various D-glucitol derivatives demonstrated that modifications to the glucitol structure could enhance SGLT2 inhibitory activity. These findings suggest that D-Glucitol 1,2-bis(bromoacetate) may also possess similar properties, warranting further investigation into its pharmacological effects .
Biochemical Research
Synthesis and Functionalization
D-Glucitol 1,2-bis(bromoacetate) serves as an important intermediate in the synthesis of various biochemical compounds. Its ability to undergo functionalization makes it valuable in creating complex molecules used in drug development and biochemical assays.
Example of Synthesis Application
In a recent study, researchers synthesized lipopeptides using D-Glucitol derivatives as linkers. The synthesis involved selective alkylation with benzyl bromoacetate to produce compounds with potential therapeutic applications . This highlights the versatility of D-Glucitol 1,2-bis(bromoacetate) in facilitating complex chemical transformations.
Mechanism of Action
The mechanism of action of D-Glucitol 1,2-bis(bromoacetate) primarily involves its reactivity towards nucleophiles. The bromoacetate groups are electrophilic and can react with nucleophilic sites on biomolecules or other compounds. This reactivity can be exploited for bioconjugation, where the compound is used to attach functional groups to biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
D-Glucitol 1-bromoacetate: This compound has only one bromoacetate group and may exhibit different reactivity and applications compared to D-Glucitol 1,2-bis(bromoacetate).
D-Glucitol 1,6-bis(bromoacetate): This compound has bromoacetate groups at different positions on the glucitol molecule, which may affect its chemical properties and reactivity.
Uniqueness: D-Glucitol 1,2-bis(bromoacetate) is unique due to the presence of two bromoacetate groups at the 1 and 2 positions of the glucitol molecule. This specific arrangement allows for unique reactivity patterns and applications, particularly in bioconjugation and organic synthesis .
Biological Activity
D-Glucitol 1,2-bis(bromoacetate) is a derivative of D-glucitol that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications in research and medicine.
Chemical Structure and Synthesis
D-Glucitol 1,2-bis(bromoacetate) is synthesized through the esterification of D-glucitol with bromoacetic acid, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions, followed by purification through recrystallization or column chromatography. The resulting compound features two bromoacetate groups at the 1 and 2 positions of the glucitol molecule, which significantly influences its reactivity and biological activity.
Table 1: Synthesis Overview
Step | Description |
---|---|
Reactants | D-glucitol, bromoacetic acid |
Catalysts | Sulfuric acid, p-toluenesulfonic acid |
Conditions | Reflux under controlled temperature |
Purification | Recrystallization or column chromatography |
The biological activity of D-Glucitol 1,2-bis(bromoacetate) is primarily attributed to its electrophilic bromoacetate groups, which can react with nucleophiles such as amines and thiols. This reactivity allows for various applications in bioconjugation, where biomolecules can be modified for biochemical studies. The compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes suggests potential inhibitory effects on enzyme activities.
Biological Activity
Research indicates that D-Glucitol 1,2-bis(bromoacetate) may exhibit significant biological activities, particularly as a potential inhibitor of aldose reductase (AR), an enzyme involved in the polyol pathway. Increased AR activity is linked to diabetic complications due to the accumulation of sorbitol in cells.
Case Study: Aldose Reductase Inhibition
A study assessed various compounds for their inhibitory effects on AR. Among these compounds, derivatives of D-Glucitol 1,2-bis(bromoacetate) demonstrated promising results:
- Inhibition Potency : The IC50 values for selected derivatives ranged from 0.58 μM to 2.25 μM.
- Selectivity : These compounds showed selectivity towards AR over other aldehyde reductases, indicating their potential as therapeutic agents for diabetes-related complications.
Table 2: Inhibition Potency of Compounds
Compound | IC50 (μM) | Selectivity |
---|---|---|
Compound A (D-Glucitol derivative) | 0.58 | High |
Compound B | 2.25 | Moderate |
Sorbinil | 0.029 | Low |
Applications in Research
D-Glucitol 1,2-bis(bromoacetate) serves as a versatile intermediate in organic synthesis and medicinal chemistry:
- Organic Synthesis : It can be used to create various ester derivatives that are valuable in drug development.
- Bioconjugation : The compound's bromoacetate groups facilitate the attachment of functional groups to biomolecules.
- Material Science : It plays a role in synthesizing functionalized polymers with specific properties.
Properties
CAS No. |
94199-90-3 |
---|---|
Molecular Formula |
C10H16Br2O8 |
Molecular Weight |
424.04 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-2-(2-bromoacetyl)oxy-3,4,5,6-tetrahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O8/c11-1-7(15)19-4-6(20-8(16)2-12)10(18)9(17)5(14)3-13/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9-,10-/m1/s1 |
InChI Key |
RFRGHFUMYKGXTJ-MLTZYSBQSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)O)O)O)O |
Origin of Product |
United States |
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